molecular formula C18H14O3 B312347 1-Naphthyl 3-methoxybenzoate

1-Naphthyl 3-methoxybenzoate

Cat. No.: B312347
M. Wt: 278.3 g/mol
InChI Key: WPAWMCUVAIYHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthyl 3-methoxybenzoate is a synthetic ester compound of interest in chemical and pharmaceutical research. It is structurally characterized by a 3-methoxybenzoate group esterified to a 1-naphthol moiety. This structure is similar to other researched naphthyl benzoate derivatives. Research Applications and Value: Compounds with naphthyl and methoxybenzoate structures are frequently explored in medicinal chemistry. Research on analogous molecules suggests potential areas of interest for this compound. For instance, a structurally related naphthyl hydrazide derivative has been investigated for its incretinomimetic and insulinomimetic effects , showing potential in models for glycemic homeostasis by enhancing glucose uptake and GLUT4 translocation . Other methoxybenzoate esters, such as methyl 4-hydroxy-3-methoxybenzoate, have been isolated from natural sources and demonstrate cytotoxicity against cancer cell lines like MCF-7 and HeLA, as well as anti-angiogenic and anti-tumor properties . Furthermore, phenolic acid esters, as a class, are widely studied for their antioxidant and antimicrobial activities and are evaluated for their potential as preservatives in pharmaceutical and food science . This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

naphthalen-1-yl 3-methoxybenzoate

InChI

InChI=1S/C18H14O3/c1-20-15-9-4-8-14(12-15)18(19)21-17-11-5-7-13-6-2-3-10-16(13)17/h2-12H,1H3

InChI Key

WPAWMCUVAIYHTG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=CC3=CC=CC=C32

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Naphthyl 3 Methoxybenzoate

Established Esterification Approaches

The most direct and common methods for synthesizing 1-Naphthyl 3-methoxybenzoate involve the formation of an ester bond between 1-naphthol (B170400) and 3-methoxybenzoic acid or its derivatives.

The Fischer-Speier esterification is a cornerstone of ester synthesis and is directly applicable to the preparation of this compound. This method involves the reaction of 1-naphthol with 3-methoxybenzoic acid in the presence of a strong acid catalyst.

The reaction mechanism begins with the protonation of the carbonyl oxygen of 3-methoxybenzoic acid by the catalyst (e.g., sulfuric acid, H₂SO₄). masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 1-naphthol. masterorganicchemistry.com A tetrahedral intermediate is formed, followed by a proton transfer and the elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com Deprotonation of this intermediate regenerates the acid catalyst and produces the final product, this compound. masterorganicchemistry.com

To drive the equilibrium towards the product side, the reaction is typically conducted under reflux conditions, and the water produced is removed, often by azeotropic distillation. masterorganicchemistry.com Using an excess of one reactant can also increase the yield.

ParameterTypical Condition/ValuePurpose
Reactants 1-naphthol, 3-methoxybenzoic acidFormation of the ester
Catalyst Concentrated H₂SO₄, p-Toluenesulfonic acid (TsOH)To protonate the carboxylic acid and increase reactivity. masterorganicchemistry.com
Temperature RefluxTo increase reaction rate and remove water byproduct.
Solvent Toluene, or often solvent-freeAn inert solvent can facilitate azeotropic water removal.
Reaction Time 4–12 hoursVaries based on scale and specific conditions.

Table 1: Typical Parameters for Acid-Catalyzed Esterification.

To circumvent the often harsh conditions (high temperatures and strong acids) of Fischer esterification, coupling reagents are widely used for ester synthesis at room temperature. These reagents activate the carboxylic acid, facilitating its reaction with the alcohol. For the synthesis of this compound, 3-methoxybenzoic acid would be activated before the addition of 1-naphthol.

Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). peptide.comuniversite-paris-saclay.fr The reaction with DCC produces a dicyclohexylurea byproduct, which is largely insoluble in most organic solvents and can be removed by filtration. peptide.com EDC is advantageous as its urea (B33335) byproduct is water-soluble, simplifying purification through aqueous extraction. peptide.comuniversite-paris-saclay.fr

To improve reaction efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com These additives can reduce the risk of racemization if chiral centers are present and can lead to higher yields. peptide.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP) and uronium salts (e.g., HBTU), which are also highly efficient. peptide.comuniversite-paris-saclay.fr

Reagent ClassExample(s)Key FeatureByproduct Removal
Carbodiimides DCC, DICWidely used, cost-effective.Filtration (DCC) or aqueous workup (EDC). peptide.com
Additives HOBt, DMAPSuppress side reactions, increase rate. peptide.comRemoved during workup.
Phosphonium Salts BOP, PyBOPHigh reactivity, suitable for difficult couplings.Aqueous workup.
Uronium Salts HBTU, TBTU, HATUVery fast reaction times, low racemization. peptide.comAqueous workup.

Table 2: Comparison of Common Coupling Reagents for Ester Synthesis.

Advanced Synthetic Routes and Regioselective Preparations

Beyond direct esterification, more complex strategies can be employed to construct the this compound framework, often allowing for greater control over regioselectivity in more substituted analogues.

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org

An ester group can serve as a moderate activator for SNAr reactions. Research has shown that in 2-methoxybenzoate (B1232891) systems, an ester group can mediate the displacement of the methoxy (B1213986) group by a nucleophile, such as a Grignard reagent. rsc.orgresearchgate.net The reaction is significantly accelerated by the presence of a substituent at the 3-position (meta to the ester). rsc.org Specifically, a 3-methoxy group is shown to play a crucial role in enhancing the reactivity at the 2-position, likely through a ligating effect that helps coordinate the incoming nucleophile. rsc.org While this specific methodology describes substitution on the benzoate (B1203000) ring, the underlying principle of ester-activation is a key concept in advanced aromatic chemistry.

Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. byjus.com A straightforward synthetic application for constructing the target molecule would involve the reaction of a 1-naphthyl Grignard reagent (1-naphthylmagnesium bromide) with a 3-methoxybenzoyl derivative, such as 3-methoxybenzoyl chloride. This would be a standard and efficient method for forming the C-O-C=O ester linkage.

Alternatively, Grignard reagents are central to the ester-mediated SNAr reactions discussed previously. In a relevant synthetic model, aryl Grignard reagents have been used to displace a methoxy group on a 2-methoxybenzoate that is protected with a bulky ester group (e.g., a 2,6-dialkylphenyl ester). oup.com The steric hindrance of the bulky ester prevents the Grignard reagent from attacking the carbonyl carbon, forcing it to act as a nucleophile in an SNAr reaction at the methoxy-substituted carbon instead. oup.comlibretexts.org This advanced strategy allows for the construction of biaryl compounds and could be conceptually adapted for specific regioselective syntheses of complex naphthyl benzoate structures.

Industrial and Scalable Synthesis Considerations for Aromatic Esters

The industrial production of aromatic esters like this compound requires consideration of cost, efficiency, safety, and environmental impact. Traditional batch-based Fischer esterification, while robust, has been improved by modern process technologies.

Key considerations for scalable synthesis include:

Catalyst Choice : Transitioning from liquid acid catalysts like H₂SO₄ to solid acid catalysts facilitates easier separation and catalyst recycling, reducing waste and corrosion issues.

Process Type : Continuous flow reactors are increasingly replacing batch reactors. They offer better control over reaction parameters (temperature, pressure, residence time), leading to higher yields, improved safety, and reduced reaction times.

Green Chemistry Approaches : Enzymatic synthesis using lipases is a significant advancement for industrial ester production. researchgate.netfrontiersin.org These reactions are highly selective, operate under mild conditions, and generate minimal waste, aligning with green chemistry principles. rsc.org Lipase-catalyzed reactions can be performed in organic solvents or solvent-free systems, and the enzyme can often be immobilized and reused. frontiersin.orgrsc.org

Process Optimization : On an industrial scale, parameters such as reactant molar ratios, catalyst concentration, temperature, and pressure are carefully optimized to maximize throughput and minimize energy consumption. rsc.org For instance, applying a vacuum can efficiently remove water from the reaction system, driving the equilibrium toward the product without requiring chemical desiccants. rsc.org

AspectTraditional Approach (e.g., Lab Scale)Modern Industrial Approach
Process Mode Batch ReactionContinuous Flow Reaction
Catalyst Liquid Acid (e.g., H₂SO₄)Solid Acid Catalysts or Immobilized Enzymes (Lipases). researchgate.netfrontiersin.org
Byproduct Removal Distillation, ExtractionIn-line separation, Vacuum removal. rsc.org
Conditions High Temperature, Atmospheric PressureOptimized Temperature/Pressure, Mild conditions (enzymatic).
Sustainability Higher energy/waste footprintLower energy consumption, catalyst recycling, reduced waste.

Table 3: Comparison of Laboratory vs. Industrial Synthesis Strategies for Aromatic Esters.

Optimization of Catalyst Systems for Esterification Efficiency

The primary route to synthesizing this compound is through the esterification of 1-naphthol with 3-methoxybenzoic acid or its more reactive acyl chloride derivative. The efficiency of this transformation is highly dependent on the catalyst employed. Research efforts are directed towards identifying catalysts that maximize yield, minimize reaction times, and allow for easy separation from the product mixture.

Traditional homogeneous acid catalysts like sulfuric acid, while effective, present challenges in separation and can lead to equipment corrosion and waste generation. mdpi.com Consequently, the focus has shifted towards heterogeneous solid acid catalysts. These catalysts, such as sulfonic acid-functionalized mesoporous silica (B1680970) (e.g., SBA-15) or silanized silica gel, offer the significant advantage of being easily recoverable through simple filtration, which aligns with green chemistry principles. mdpi.comresearchgate.net

Optimization studies typically involve screening various catalysts and reaction parameters. Key variables include the catalyst type, catalyst loading, reaction temperature, and the molar ratio of reactants. For instance, a comparative study might evaluate different solid acid catalysts against a traditional homogeneous catalyst, measuring the conversion of reactants to the final ester product under standardized conditions. The goal is to find a balance that provides high conversion and selectivity without requiring harsh conditions that could lead to side reactions or product degradation. researchgate.net

Table 1: Illustrative Data for Catalyst System Optimization in the Synthesis of this compound

This table presents hypothetical data based on typical esterification optimization studies.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)
H₂SO₄ (Homogeneous)5120692
SO₃H-SBA-15 (Heterogeneous)10120895
SO₃H-Silica Gel (Heterogeneous)15120891
Palladium(II) Chloride21501286

The data illustrates that while a homogeneous catalyst like sulfuric acid can provide high conversion in a shorter time, heterogeneous catalysts like sulfonic acid-functionalized SBA-15 can achieve even higher conversion, albeit over a longer period, with the added benefit of simplified workup. mdpi.com Other metallic catalysts, such as those based on palladium or iron, have also been explored for esterification and related transesterification reactions, sometimes offering unique reactivity profiles, though potentially at higher temperatures. acs.orgacs.orgacs.org

Implementation of Continuous Flow Reactor Systems

The implementation of continuous flow chemistry represents a significant advancement in the synthesis of esters, including this compound. nih.gov This technology moves away from conventional batch processing, where reactants are mixed in a single vessel, to a system where reagents are continuously pumped through a reactor. mit.edu This approach offers numerous advantages, including superior control over reaction parameters, enhanced heat and mass transfer, improved safety for exothermic or high-pressure reactions, and higher throughput. nih.govnih.gov

For the synthesis of this compound, a continuous flow system would typically involve pumping separate streams of 1-naphthol and 3-methoxybenzoyl chloride (or 3-methoxybenzoic acid with an activating agent) into a mixing zone before passing them through a heated reactor. nih.gov The reactor itself can be a simple coiled tube or a more complex microreactor. researchgate.net A popular and highly efficient configuration is a packed-bed reactor, where the tube is filled with a solid-supported catalyst, such as the aforementioned SO₃H-SBA-15. mdpi.comrsc.org This setup combines the benefits of heterogeneous catalysis with the efficiency of flow chemistry.

The precise control over residence time—the duration the reaction mixture spends in the heated zone of the reactor—is a key advantage. mdpi.com Shorter residence times at potentially higher temperatures can significantly accelerate the reaction, leading to higher productivity compared to batch methods. nih.govrsc.org For example, an esterification that might take several hours in a batch reactor could potentially be completed in minutes in a continuous flow system. rsc.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for this compound

This table presents a hypothetical comparison based on general findings in flow chemistry.

ParameterBatch ReactorContinuous Flow Reactor
Reaction Time 4–8 hours 5–20 minutes nih.gov
Typical Yield ~92%>95% researchgate.net
Temperature Control Moderate (potential for hotspots)Excellent (high surface-to-volume ratio) researchgate.net
Safety Higher risk with large volumesInherently safer (small reaction volume) nih.gov
Scalability Difficult, requires larger vesselsSimple, by extending operation time
Catalyst Integration Stirred with reactantsPacked-bed for continuous use rsc.org

The transition to continuous flow systems not only optimizes the synthesis in terms of yield and reaction speed but also facilitates easier integration with downstream purification processes, potentially creating a fully automated and continuous manufacturing pipeline. nih.gov

Spectroscopic Characterization and Structural Elucidation of 1 Naphthyl 3 Methoxybenzoate

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups within 1-Naphthyl 3-methoxybenzoate. The spectrum is characterized by the presence of vibrations corresponding to the ester, ether, and aromatic moieties.

The most prominent absorption band is the carbonyl (C=O) stretching vibration of the ester group, which is expected to appear in the range of 1720-1740 cm⁻¹. This peak's position confirms the presence of the ester linkage. Other significant absorptions include the C-O-C stretching vibrations of the ester and ether groups, typically found between 1300 cm⁻¹ and 1000 cm⁻¹. thermofisher.com Aromatic C=C stretching vibrations from both the naphthalene (B1677914) and benzene (B151609) rings will produce several peaks in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy (B1213986) (-OCH₃) group is expected just below this value, around 2850-2960 cm⁻¹. acenet.edu

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic (Naphthyl, Benzene)
2960-2850 C-H Stretch Aliphatic (-OCH₃)
1740-1720 C=O Stretch Ester
1600-1450 C=C Stretch Aromatic (Naphthyl, Benzene)
1300-1150 C-O Stretch Aromatic Ester
1285-1250 C-O Stretch (Asymmetric) Aryl Ether
1050-1000 C-O Stretch (Symmetric) Aryl Ether

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the naphthyl and 3-methoxybenzoyl moieties. The seven protons of the 1-naphthyl group will appear as a series of complex multiplets in the downfield region, typically between δ 7.4 and δ 8.2 ppm, due to their aromatic nature and complex spin-spin coupling. The four protons on the 3-methoxybenzoate ring are expected to produce signals in the δ 7.0 to δ 7.8 ppm range. The proton ortho to the ester group will likely be the most downfield of this set. The methoxy group (-OCH₃) protons will appear as a sharp singlet, further upfield, around δ 3.8-3.9 ppm. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ ppm) Multiplicity Assignment
~8.2 - 7.4 Multiplets (m) 7H, Naphthyl ring protons
~7.8 - 7.0 Multiplets (m) 4H, Methoxybenzoate ring protons
~3.85 Singlet (s) 3H, Methoxy (-OCH₃) protons

The ¹³C NMR spectrum will provide a signal for each chemically non-equivalent carbon atom in the molecule. The ester carbonyl carbon is expected to be the most downfield signal, typically appearing in the δ 165-167 ppm range. rsc.org The aromatic carbons of the naphthyl and benzene rings will resonate between δ 110 and δ 150 ppm. The carbon atom attached to the ether oxygen (C-OCH₃) on the benzene ring will appear significantly downfield around δ 160 ppm. The quaternary carbons of the naphthalene ring and the carbon attached to the ester oxygen will also be found in this region. The methoxy group carbon (-OCH₃) will produce a signal at approximately δ 55-56 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ ppm) Assignment
~166 Ester Carbonyl (C=O)
~160 C-OCH₃ (Aromatic)
~150 - 110 Aromatic Carbons (Naphthyl & Benzene)
~56 Methoxy Carbon (-OCH₃)

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺• is expected at a mass-to-charge ratio (m/z) of 278, corresponding to its monoisotopic mass. nih.gov

Electron ionization (EI) would likely induce fragmentation primarily at the ester linkage. Two major fragmentation pathways are anticipated:

Cleavage to form a 3-methoxybenzoyl cation (m/z 135) and a naphthoxy radical. The acylium ion at m/z 135 is a common and stable fragment for benzoate (B1203000) esters. nih.gov

Cleavage to form a naphthyl cation (m/z 127) or a naphthoxy cation (m/z 143) and the corresponding radical fragment.

The base peak in the spectrum could be the 3-methoxybenzoyl cation (m/z 135) due to its resonance stabilization. Further fragmentation of this ion could lead to the loss of carbon monoxide (CO), yielding a peak at m/z 107. nih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion
278 [C₁₈H₁₄O₃]⁺• (Molecular Ion)
143 [C₁₀H₇O]⁺ (Naphthoxy cation)
135 [C₈H₇O₂]⁺ (3-Methoxybenzoyl cation)
127 [C₁₀H₇]⁺ (Naphthyl cation)
107 [C₇H₇O]⁺ ([M-CO] from m/z 135)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound is dominated by the electronic transitions within its two aromatic chromophores: the naphthalene ring and the methoxy-substituted benzene ring. The spectrum is expected to show strong absorption bands in the ultraviolet region, primarily due to π → π* transitions. researchgate.net

The structure of this compound, which covalently links an electron-rich naphthalene system (electron donor) to a benzoate system (electron acceptor), is conducive to intramolecular photoinduced electron transfer (PIET). acs.orgnih.gov Upon absorption of a photon, an electron can be promoted from the highest occupied molecular orbital (HOMO), which is expected to be localized primarily on the naphthalene ring, to the lowest unoccupied molecular orbital (LUMO), likely centered on the benzoate moiety. acs.org

This charge transfer from the excited naphthalene chromophore to the benzoate group is a well-documented phenomenon in similar systems. Such processes can significantly influence the photophysical properties of the molecule, often leading to a reduction in fluorescence quantum yield compared to the individual, unconnected chromophores. The efficiency of this electron transfer is governed by the energy difference between the locally excited state of the donor and the charge-transfer state.

Fluorescence Property Studies of Naphthyl Benzoates

The fluorescence properties of naphthyl benzoates are a subject of scientific interest, largely due to the intramolecular interactions between the naphthalene and benzoate moieties. Studies on 1-naphthyl benzoate, a closely related compound, have shown that it exhibits a lower fluorescence quantum yield compared to other aromatic esters. This phenomenon is attributed to an efficient intramolecular electron transfer process from the naphthalene chromophore, which acts as the electron donor, to the benzoate group, the electron acceptor. scispace.com This photoinduced electron transfer provides a non-radiative pathway for the decay of the excited state, thus quenching the fluorescence.

The introduction of substituents on the benzoate ring can further modulate these photophysical properties. For instance, electron-withdrawing groups on the benzoate ring are known to further decrease the fluorescence quantum yield by enhancing the rate of intramolecular electron transfer. scispace.com Conversely, electron-donating groups may have the opposite effect.

Research on the fluorescence quenching of N-phenyl-1-naphthylamine by methyl 3,4,5-trimethoxybenzoate (B1228286) indicates that methoxy-substituted benzoates can act as quenchers in photoinduced processes. oup.com This suggests that the 3-methoxybenzoate part of this compound likely plays an active role in its photophysical behavior.

Interactive Data Table: Fluorescence Properties of Related Naphthyl Compounds

CompoundPropertyObservationReference
1-Naphthyl benzoateFluorescence Quantum Yield (Φ)Lower than comparable aromatic esters due to intramolecular electron transfer.
Substituted 9-anthracenemethyl benzoatesFluorescence QuenchingElectron-withdrawing groups on the benzoate ring enhance quenching. scispace.com
N-phenyl-1-naphthylamineFluorescence QuenchingQuenched by methyl 3,4,5-trimethoxybenzoate. oup.com

Computational Chemistry and Theoretical Investigations of 1 Naphthyl 3 Methoxybenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. uni-muenchen.de It is based on the principle that the energy of a system can be determined from its electron density. uni-muenchen.de DFT methods, particularly those using hybrid functionals like B3LYP (Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional), offer a balance between computational cost and accuracy for organic molecules. researchgate.net

The first step in a computational study is typically geometry optimization, a process that seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface. mdpi.comarxiv.org For a flexible molecule like 1-Naphthyl 3-methoxybenzoate, this process is crucial for identifying the most stable conformer(s). The rotational freedom around the ester linkage (C-O-C) and the methoxy (B1213986) group allows for multiple possible conformations.

The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. chemrxiv.org This is often performed using a basis set such as 6-311G(d,p) or similar, which provides a good description of molecular systems. researchgate.netmdpi.com The analysis would focus on the key dihedral angles that define the relative orientation of the naphthyl ring, the ester group, and the methoxy-substituted phenyl ring. While specific computational studies on this compound are not prevalent in the surveyed literature, a typical output of such an optimization would resemble the data presented in Table 1.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical). This table is a representation of typical data obtained from DFT calculations and does not represent experimentally verified values for this specific molecule.

ParameterValueParameterValue
Bond Lengths (Å)Bond Angles (°)
C(carbonyl)-O(ester)1.36C(naphthyl)-O-C(carbonyl)118.5
C(carbonyl)=O1.21O=C-O(ester)123.0
C(naphthyl)-O(ester)1.41O=C-C(phenyl)125.0
C(phenyl)-C(carbonyl)1.49C(phenyl)-C(methoxy)-O115.0
C(phenyl)-O(methoxy)1.37Dihedral Angles (°)
O(methoxy)-C(methoxy)1.43C(naphthyl)-O-C(carbonyl)=O~180.0
O-C(carbonyl)-C(phenyl)-C~30.0

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity and electronic transitions. wikipedia.orgucsb.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ucsb.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.com

For this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich naphthalene (B1677914) ring system, which is a characteristic electron-donating moiety. ucsb.edu Conversely, the LUMO would be expected to be distributed over the electron-accepting 3-methoxybenzoate portion, particularly the carbonyl group and the phenyl ring. The distribution of these orbitals governs the molecule's electronic absorption properties and its behavior in charge-transfer processes. arxiv.orgresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties (Theoretical). This table presents typical parameters derived from DFT calculations for aromatic esters. The values are illustrative for this compound.

ParameterPredicted Value (eV)Description
EHOMO~ -6.5Energy of the Highest Occupied Molecular Orbital
ELUMO~ -1.5Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)~ 5.0Energy difference between HOMO and LUMO

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution. researchgate.netrsc.org The MEP map helps to identify regions that are rich or deficient in electrons.

The color-coded map uses red to indicate regions of most negative electrostatic potential, which are favorable sites for electrophilic attack, and blue to show regions of most positive potential, which are susceptible to nucleophilic attack. nih.gov Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would predict the most negative potential to be localized around the carbonyl oxygen and the oxygen of the methoxy group, due to their high electronegativity and the presence of lone pairs. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The hydrogen atoms of the aromatic rings would exhibit positive potential, making them potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.de This method is highly effective for studying intramolecular and intermolecular bonding and interactions. A key feature of NBO analysis is the examination of delocalization effects, which are quantified by second-order perturbation theory. mdpi.comwisc.edu

Table 3: Illustrative Major NBO Interactions and Stabilization Energies E(2) (Theoretical). This table is a representative example of NBO analysis results for an aromatic ester like this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(2) O(carbonyl)π(C(phenyl)-C(phenyl))~ 30-40π-conjugation
LP(2) O(ester)π(C(naphthyl)-C(naphthyl))~ 20-30π-conjugation
LP(2) O(methoxy)π(C(phenyl)-C(phenyl))~ 15-25π-conjugation
π(C-C)phenylπ(C-C)phenyl~ 15-20Intra-ring delocalization
π(C-C)naphthylπ*(C-C)naphthyl~ 18-22Intra-ring delocalization

Prediction of Molecular Reactivity and Stability Parameters

From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated. These parameters, rooted in conceptual DFT, provide a quantitative measure of a molecule's reactivity and stability. rsc.org

Key reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, it represents the "escaping tendency" of electrons from a system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness, it indicates the capacity of a molecule to accept electrons.

These parameters help in comparing the reactivity of different molecules and understanding their behavior in chemical reactions.

Table 4: Global Reactivity Descriptors and Their Formulas.

DescriptorFormulaSignificance
Electronegativity (χ)- (EHOMO + ELUMO) / 2Electron-attracting power
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer
Chemical Softness (S)1 / (2η)Propensity for charge transfer
Electrophilicity Index (ω)μ2 / (2η)Electrophilic character

Simulation and Correlation of Spectroscopic Parameters with Experimental Data

A powerful application of computational chemistry is the simulation of various types of spectra, which can then be compared with experimental results. researchgate.net DFT calculations can predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netranchiuniversity.ac.in

The correlation between theoretical and experimental spectra serves two main purposes: it validates the accuracy of the computational model and the optimized geometry, and it aids in the precise assignment of experimental signals, which can sometimes be ambiguous. nih.gov For instance, calculated IR frequencies are often systematically scaled to account for anharmonicity and other method-inherent approximations, leading to excellent agreement with experimental spectra. A successful correlation provides strong evidence that the calculated minimum-energy structure is a true representation of the molecule in the experimental conditions.

Reaction Mechanisms and Chemical Transformations Involving 1 Naphthyl 3 Methoxybenzoate

Mechanistic Studies of Esterification Reactions

The synthesis of 1-Naphthyl 3-methoxybenzoate is typically achieved through the esterification of 1-naphthol (B170400) with 3-methoxybenzoic acid. The most common method for this transformation is the Fischer-Speier esterification, which involves heating the alcohol and carboxylic acid in the presence of a strong acid catalyst. evitachem.com

The generally accepted mechanism for acid-catalyzed esterification proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid (3-methoxybenzoic acid) is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by the Alcohol: The hydroxyl group of 1-naphthol acts as a nucleophile, attacking the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, leading to the formation of a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final ester product, this compound, and regenerate the acid catalyst.

Photochemical Reaction Pathways of Naphthyl Esters

Aryl esters, including naphthyl benzoates, are known to undergo a variety of photochemical reactions upon exposure to ultraviolet (UV) light. These transformations are initiated by the absorption of a photon, which promotes the molecule to an electronically excited state, from which bond cleavage and rearrangement can occur.

Photo-Fries Rearrangement Studies

The Photo-Fries rearrangement is a characteristic photochemical reaction of aryl esters, leading to the formation of ortho- and para-hydroxyaryl ketones. asianpubs.org For this compound, this would involve the migration of the 3-methoxybenzoyl group to the naphthyl ring. The reaction is believed to proceed via an intramolecular, free-radical mechanism. asianpubs.org

Upon irradiation, the ester undergoes homolytic cleavage of the ester C-O bond, generating a radical pair consisting of a 1-naphthoxy radical and a 3-methoxybenzoyl radical, confined within a "solvent cage". asianpubs.org

Proposed Mechanism for the Photo-Fries Rearrangement of this compound:

Excitation: The this compound molecule absorbs a photon and is promoted to an excited singlet or triplet state.

Homolytic Cleavage: In the excited state, the ester C-O bond cleaves homolytically, forming a geminate radical pair: the 1-naphthoxy radical and the 3-methoxybenzoyl radical.

In-Cage Recombination: While held in close proximity by the solvent cage, the radical pair can recombine. Attack of the acyl radical at the ortho (C2 and C4) positions of the naphthoxy radical leads to the formation of dienone intermediates.

Aromatization: These intermediates then tautomerize to the corresponding stable hydroxyaryl ketones, namely 2-(3-methoxybenzoyl)-1-naphthol and 4-(3-methoxybenzoyl)-1-naphthol.

The ratio of ortho to para products can be influenced by factors such as the solvent viscosity and the presence of substituents. Studies on related systems like 1-naphthyl acetate (B1210297) have shown that the reaction is predominantly an intramolecular process, yielding specific ortho- and para-acetylated naphthols. asianpubs.org

Formation and Reactivity of Radical Intermediates

The primary photochemical event in the reactions of naphthyl esters is the formation of a radical pair. cdnsciencepub.comresearchgate.net The fate of these radical intermediates determines the final product distribution. Besides the in-cage recombination that leads to Photo-Fries products, several other pathways are possible for the 1-naphthoxy and 3-methoxybenzoyl radicals:

Cage Escape: The radicals can diffuse out of the solvent cage and react with the solvent or other molecules. The 1-naphthoxy radical, upon escaping the cage, can abstract a hydrogen atom from a solvent molecule to form 1-naphthol, which is a common side product in these reactions. asianpubs.org

Decarbonylation: The 3-methoxybenzoyl radical can potentially undergo decarbonylation to form a 3-methoxyphenyl (B12655295) radical, although this is generally less favorable for aroyl radicals compared to aliphatic acyl radicals.

Electron Transfer: In some cases, particularly with specific substituents, intramolecular electron transfer can occur within the excited state or the radical pair, leading to the formation of an ion pair. cdnsciencepub.comresearchgate.net For this compound, the methoxy (B1213986) group on the benzoyl moiety is an electron-donating group, which could influence such charge-transfer processes. Studies on 1-naphthylmethyl esters with methoxy-substituted phenylacetic acids have shown that intramolecular electron transfer can occur, with the naphthalene (B1677914) ring acting as the acceptor and the methoxy-aromatic ring as the donor. cdnsciencepub.comresearchgate.net This can lead to different reaction pathways and products compared to simple homolytic cleavage.

The table below, adapted from studies on related naphthylmethyl esters, illustrates how product distribution can be influenced by the competition between radical and ionic pathways. cdnsciencepub.com

Reactant System Solvent Major Products from Radical Pathway Major Products from Ionic Pathway
1-Naphthylmethyl phenylacetateMethanol1-Methylnaphthalene1-(Methoxymethyl)naphthalene, Phenylacetic acid
1-Naphthylmethyl (4-methoxyphenyl)acetateMethanol1-(1-Naphthyl)-2-(4-methoxyphenyl)ethane1-(Methoxymethyl)naphthalene, 4-Methoxyphenylacetic acid

This table is illustrative and based on analogous systems to demonstrate potential reaction pathways.

Transition Metal-Catalyzed Reactions and Their Mechanisms

The aromatic C-H bonds of this compound, as well as the ester C-O bond, can be activated by transition metal catalysts, opening avenues for a range of synthetic transformations.

C–H Activation and Cyclometalation Processes

Transition-metal-catalyzed C-H activation is a powerful tool for the direct functionalization of arenes. nih.gov In the case of this compound, the ester group can act as a directing group, guiding the metal catalyst to activate specific C-H bonds, typically in the ortho position. For the naphthyl ring, this would correspond to the C8 position, leading to the formation of a stable five-membered metallacycle. The benzoate (B1203000) moiety can also participate in directing C-H activation.

The general mechanism for chelation-assisted C-H activation often involves a concerted metalation-deprotonation (CMD) pathway. rsc.org For a ruthenium-catalyzed reaction, a plausible mechanism is as follows:

Coordination: The ester carbonyl oxygen of this compound coordinates to the metal center (e.g., Ru(II)).

C-H Activation: An ortho C-H bond (e.g., C8 on the naphthalene ring) is cleaved via a CMD transition state, often assisted by a carboxylate or other basic ligand. This forms a cyclometalated intermediate.

Further Reaction: This metallacycle can then react with various coupling partners (e.g., alkenes, alkynes, or aryl halides) through processes like migratory insertion or oxidative addition, followed by reductive elimination to yield the functionalized product and regenerate the active catalyst.

Studies on related systems, such as the arylation of 2-phenylpyridines, have extensively detailed these cyclometalation and subsequent catalytic steps. rsc.org Benzoate ligands themselves have been shown to facilitate cyclometalation and enable oxidative addition at ruthenium centers, highlighting the potential for the 3-methoxybenzoate part of the molecule to play a role in its own transformation. acs.org

Oxidative Addition Reactions in Catalytic Cycles

The cleavage of the C(aryl)-O bond in aryl esters via oxidative addition to a low-valent transition metal (e.g., Ni(0) or Pd(0)) is a key step in many cross-coupling reactions. This allows the ester to act as an electrophile, similar to an aryl halide. While thermodynamically challenging, the use of specific ligands and reaction conditions can promote this transformation.

The mechanism of oxidative addition of aryl esters to nickel(0) complexes has been a subject of detailed study and can proceed through different pathways. nih.gov

Concerted Pathway: A two-electron process where the metal inserts directly into the C-O bond via a three-membered transition state.

Radical Pathway: A one-electron pathway that can occur via an outer-sphere electron transfer from the nickel(0) complex to the aryl ester, forming a radical anion which then fragments.

The operative mechanism can depend on the electronic properties of the aryl ester and the ligands on the metal. nih.gov For this compound, the extended π-system of the naphthalene group might favor radical pathways. The electronic nature of the 3-methoxybenzoyl group would also influence the rate and mechanism of this step. Research on the oxidative addition of aryl halides to Ni(0) has shown that electron-withdrawing groups on the arene generally accelerate the reaction, while the mechanism can switch from a concerted to a radical pathway based on the ligand and halide identity. nih.gov

The resulting arylnickel(II) intermediate can then undergo transmetalation with an organometallic reagent (e.g., an organoboron or organozinc compound) and reductive elimination to form a new C-C bond, displacing the ester functionality.

Catalyst System Substrate Type Proposed Key Mechanistic Step Typical Products
Ru(II)/CarboxylateNaphthyl amides/estersConcerted Metalation-Deprotonation (CMD)C8-arylated/alkenylated naphthyl derivatives
Ni(0)/Phosphine LigandsAryl EstersOxidative Addition of C(aryl)-O bondBiaryls, Aryl-alkyl compounds (Kumada, Suzuki-type coupling)
Pd(0)/Phosphine LigandsAryl EstersOxidative Addition of C(aryl)-O bondBiaryls, Aryl-amines (Suzuki, Buchwald-Hartwig-type coupling)

This table summarizes general transition-metal-catalyzed reactions applicable to aryl esters like this compound.

Nucleophilic Aromatic Substitution Mechanisms in Naphthyl Systems

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-poor. masterorganicchemistry.com Consequently, the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is typically necessary to activate the ring for nucleophilic attack. masterorganicchemistry.comwikipedia.org

The reaction generally proceeds via a two-step addition-elimination mechanism. lumenlearning.com

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. lumenlearning.comncrdsip.com The aromaticity of the ring is temporarily lost in this step, which is therefore the rate-determining step. ncrdsip.com The presence of EWGs is crucial for stabilizing the negative charge of this intermediate. masterorganicchemistry.comnptel.ac.in

Elimination of the Leaving Group: The aromaticity is restored by the departure of the leaving group. ncrdsip.com

In naphthyl systems, these principles also apply. However, the naphthalene ring itself is electron-rich and generally unreactive towards nucleophiles unless activated. For a compound like this compound, direct SNAr reaction on the naphthyl ring is unfavorable under standard conditions as it lacks strong activating groups. The ester and methoxy functionalities are not sufficiently electron-withdrawing to facilitate the formation of a stable Meisenheimer complex.

However, nucleophilic substitution on naphthalene derivatives can be achieved through alternative pathways:

Benzyne (B1209423) Mechanism: In the presence of a very strong base, such as sodium amide (NaNH₂), an elimination-addition reaction can occur via a highly reactive benzyne intermediate. ncrdsip.comnptel.ac.in This mechanism does not require activating groups but can lead to a mixture of regioisomers. ncrdsip.com

Catalytic Dearomatization: Modern synthetic methods have been developed to activate aromatic systems toward nucleophilic attack. For instance, palladium-catalyzed nucleophilic dearomatization of chloromethyl naphthalene derivatives allows for efficient transformation into ortho- or para-substituted carbocycles. acs.org This strategy involves the formation of an η³-benzylpalladium complex, which activates the aromatic system to undergo nucleophilic attack. acs.org

The reactivity of aryl halides in SNAr reactions shows that aryl fluorides are often more reactive than other aryl halides, which is contrary to the trend in SN1 and SN2 reactions. This is because the rate-determining step is the nucleophilic attack, and the high electronegativity of fluorine stabilizes the intermediate carbanion through an inductive effect. masterorganicchemistry.comncrdsip.com

General Reactions of Naphthyl Radicals and Related Species

The ester linkage in this compound provides a pathway for the formation of naphthyl-containing radicals, primarily through photochemical reactions. The photolysis of 1-naphthyl esters, such as 1-naphthyl acetate, is known to proceed via a photo-Fries rearrangement. rsc.org This transformation occurs almost exclusively from the excited singlet state through the homolytic scission of the acyl–oxy bond, generating a geminal acyl/1-naphthyloxyl radical pair within a solvent cage. rsc.org

The subsequent reactions of these radicals determine the final product distribution:

In-Cage Recombination: The radical pair can recombine at the ortho (2-acyl) or para (4-acyl) positions of the naphthyl ring, followed by tautomerization to yield the classic photo-Fries rearrangement products, 2- and 4-acyl-1-naphthols. rsc.org

Cage Escape: The radicals can escape the solvent cage. The 1-naphthyloxyl radical can abstract a hydrogen atom from the solvent or another molecule to form 1-naphthol. rsc.org

The photochemistry of 1-naphthylmethyl esters also highlights the competition between homolytic (radical) and heterolytic (ionic) pathways. cdnsciencepub.com Initial homolytic cleavage of the carbon-oxygen bond forms a radical pair, which can then either undergo electron transfer to form an ion pair or decarboxylation of the acyloxy radical. cdnsciencepub.comresearchgate.net

Once formed, 1-naphthyl radicals can undergo a variety of chemical transformations.

Reaction with Oxygen: The reaction of naphthyl radicals with molecular oxygen (O₂) is a critical process, particularly in combustion chemistry. The reaction is initiated by a barrierless addition of O₂ to the radical site, forming a 1-naphthylperoxy radical (C₁₀H₇OO•), a process that is highly exothermic. nih.govacs.orgresearchgate.net This peroxy radical is chemically activated and can undergo several subsequent reactions, including the elimination of an oxygen atom to form a 1-naphthoxy radical. nih.govacs.org Theoretical studies have elucidated the complex potential energy surfaces for these reactions, predicting the formation of various products. nih.govacs.orgkit.edu

Table 1: Predicted Products from the Reaction of 1-Naphthyl Radical with O₂ nih.govacs.org
Product(s)Overall Reaction Energy (kcal/mol)
1-Naphthoxy + O-15.5
Indenyl + CO₂-123.9
1-Benzopyranyl + CO-97.2
1,2-Naphthoquinone + H-63.5

Reaction with Other Molecules: Naphthyl radicals are key intermediates in the formation of polycyclic aromatic hydrocarbons (PAHs). mit.edu Their reactions with other small molecules contribute to the growth of larger aromatic systems.

Advanced Applications in Chemical Research Utilizing 1 Naphthyl 3 Methoxybenzoate

Role as Precursors in Complex Organic Synthesis

As a bifunctional molecule, 1-Naphthyl 3-methoxybenzoate possesses reactive sites that can be exploited for the construction of more elaborate chemical structures. The ester linkage can be hydrolyzed to yield 1-naphthol (B170400) and 3-methoxybenzoic acid, while the aromatic rings are amenable to various substitution reactions.

Synthesis of Dyes and Chromophoric Systems

Although direct application of this compound in dye synthesis is not prominently documented, its parent structure, 1-naphthyl benzoate (B1203000), is recognized as a valuable intermediate in the creation of complex molecules, including dyes. The naphthalene (B1677914) core is a well-known chromophore present in many classes of dyes. The ester can serve as a protected form of 1-naphthol, which can be deprotected under specific conditions to allow for coupling with diazonium salts, a classic reaction for producing vibrant azo dyes. The methoxy (B1213986) group on the benzoate ring can subtly influence the electronic properties and, consequently, the color and stability of potential dye molecules derived from it.

Intermediates for Agrochemical Development

There is no specific literature detailing the use of this compound as an agrochemical intermediate. However, the broader class of benzoate esters and their derivatives are common building blocks in the synthesis of pesticides and herbicides. chemball.com The methoxybenzoate portion, in particular, is a structural feature in some commercial agrochemicals. The compound could theoretically be used as a starting material, where the naphthyl and methoxybenzoyl moieties are elaborated into a final, biologically active molecule. Its development in this area remains a field for potential exploration.

Exploration in Pharmaceutical Scaffold Construction

The naphthalene ring system is a recognized scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. nih.gov Naphthyl-containing compounds have shown a wide range of biological activities, and the planar nature of the ring system allows it to interact with biological targets like DNA. nih.gov While this compound has not been specifically identified as a key pharmaceutical scaffold, it contains the essential naphthyl moiety. europeanreview.org Synthetic routes could potentially utilize this compound as a starting point, modifying its structure to build more complex drug candidates.

Table 1: Structural Features of this compound and Their Potential Relevance in Synthesis
Structural MoietyPotential Role in SynthesisRelevant Application Area
1-Naphthyl GroupServes as a chromophoric base or a recognized pharmacophore. Can be functionalized via electrophilic substitution.Dyes, Pharmaceuticals
Ester LinkageActs as a stable protecting group for 1-naphthol and 3-methoxybenzoic acid; can be cleaved to allow further reactions.General Organic Synthesis
3-Methoxybenzoate GroupCan be modified or incorporated as a structural element in larger molecules. The methoxy group influences electronic properties.Agrochemicals, Pharmaceuticals

Development and Application as Chiral Auxiliaries and Resolution Agents

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. tcichemicals.com They are typically required to have a well-defined, rigid stereogenic center. While the naphthalene group is bulky, this compound itself is achiral and therefore cannot function as a chiral auxiliary in its native form.

For use as a resolving agent—a chiral compound that reacts with a racemic mixture to form diastereomers that can be separated—this compound would first need to be derivatized into a chiral entity. For instance, if a stereocenter were introduced onto either the naphthyl or benzoate ring, the resulting chiral acid or alcohol could potentially be used for resolution. However, there is no evidence in the current literature of such applications for this specific compound.

Applications in Materials Science

The rigid, planar, and anisotropic structure of aromatic esters like this compound makes them attractive candidates for applications in materials science, particularly in the field of liquid crystals.

Integration into Liquid Crystalline Systems

Liquid crystals are phases of matter that exhibit properties between those of conventional liquids and solid crystals. Molecules that form these phases (mesogens) are typically elongated and rigid. The core structure of naphthyl benzoate is a classic example of a mesogenic unit.

Research has been conducted on various substituted naphthyl benzoate derivatives for their liquid crystalline properties. nih.govresearchgate.netsemanticscholar.org These studies show that the combination of the naphthalene and benzene (B151609) rings linked by an ester group provides the necessary rigidity and linearity to encourage the formation of ordered, fluid phases, particularly the nematic phase. nih.govresearchgate.net The nematic phase is characterized by molecules that have long-range orientational order but no positional order.

While this compound itself has not been the specific subject of these studies, its structure represents the fundamental core of this class of liquid crystals. The properties of such materials are highly sensitive to terminal and lateral substitutions. The table below shows data for related, more complex naphthyl benzoate derivatives that demonstrate the typical thermal behavior of this class of materials.

Table 2: Mesomorphic Properties of Representative Naphthyl Benzoate Derivatives nih.gov
Compound Structure (General)Terminal Group (X)Melting Point (°C)Nematic-Isotropic Transition (°C)Mesophase Range (°C)
4-((4-(Hexyloxy)phenyl)diazenyl)naphthalen-1-yl 4-substitutedbenzoate-OCH₃125.1161.236.1
-F114.1154.140.0
-Cl119.5157.337.8

The data indicate that molecules with a naphthyl benzoate core exhibit stable nematic phases over a significant temperature range. It is plausible that this compound could act as a fundamental component or a non-mesogenic dopant in liquid crystal mixtures, used to tune properties such as viscosity, dielectric anisotropy, and clearing point. However, its specific phase behavior remains to be experimentally determined.

Components in Advanced Polymer Synthesis

There is currently no scientific literature available that details the use of this compound as a monomer, additive, or component in advanced polymer synthesis. While related compounds, such as other naphthyl and benzoate derivatives, are utilized in the creation of specialized polymers like liquid crystal polymers and high-performance polyesters, the specific role of this compound in this field is not documented. Research into the polymerization of this specific molecule has not been published, and therefore, no data on its reactivity, the properties of potential resulting polymers, or its performance as a polymer additive can be provided.

Derivatization Strategies in Analytical Chemistry

The use of this compound as a derivatizing agent to enhance analytical detection or separation has not been reported in the scientific literature. Derivatization is a common strategy to improve the detectability and chromatographic behavior of analytes. However, research has focused on other naphthalene-containing reagents for these purposes, and the specific application of this compound in this context remains unexplored.

Enhancement of Chromatographic Detection and Separation Efficiency

No studies have been published that investigate the use of this compound to derivatize target molecules for the purpose of improving their detection or separation by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Consequently, there is no data on reaction conditions, efficiency, or the chromatographic properties of any potential derivatives.

Modification for Improved Mass Spectrometry Ionization Efficiency

There is no documented use of this compound as a derivatization agent for enhancing the ionization efficiency of analytes in mass spectrometry (MS). Chemical modification is often employed to improve the signal of a target molecule in MS, but the application of this specific compound for such purposes has not been described in the available literature.

Substrates for Biochemical Assays and Enzyme Activity Studies (e.g., Esterases)

While naphthyl esters, in general, are known to function as substrates for esterase enzymes, there is no specific research that confirms or characterizes the use of this compound for this purpose. Esterases are enzymes that catalyze the hydrolysis of esters. The hydrolysis of a chromogenic or fluorogenic ester substrate by an esterase can be monitored to determine enzyme activity.

Although it is chemically plausible that this compound could be hydrolyzed by certain esterases, no studies have been published to confirm this. As a result, there is no available data on which specific esterases might act on this substrate, nor are there any kinetic data, such as Michaelis-Menten constants (K_m) or catalytic efficiency (k_cat/K_m), to report. The table below indicates the type of data that would be expected from such studies, but it remains unpopulated due to the absence of research in this area.

Table 1: Hypothetical Kinetic Data for Esterase Activity on this compound (Note: The following table is for illustrative purposes only, as no experimental data has been published.)

Enzyme K_m (mM) V_max (µmol/min/mg) Optimal pH Optimal Temperature (°C)
Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available

Q & A

Q. What spectroscopic methods are used to confirm the coordination mode of 3-methoxybenzoate ligands in metal complexes?

Infrared (IR) spectroscopy is critical for identifying carboxylate coordination modes. For 3-methoxybenzoate ligands, symmetrical (νsym(COO-)) and anti-symmetrical (νas(COO-)) vibrations in the 1400–1700 cm⁻¹ range indicate ionic vs. covalent bonding. For example, sodium 3-methoxybenzoate shows νsym at 1402 cm⁻¹ and νas at 1568 cm⁻¹. Deviations in these bands in transition metal complexes (e.g., Mn, Co, Ni) suggest ligand-metal interactions .

Q. How is thermal stability assessed for 1-naphthyl ester derivatives and related coordination compounds?

Simultaneous thermogravimetry-differential thermal analysis (TG-DTA) and differential scanning calorimetry (DSC) are employed. For 3-methoxybenzoate metal complexes, TG-DTA reveals dehydration steps (e.g., loss of H₂O at ~100°C) and ligand decomposition (200–500°C). DSC identifies phase transitions and exothermic decomposition events, providing insights into thermal stability .

Q. What synthetic routes are reported for preparing 3-methoxybenzoate derivatives?

While direct synthesis of 1-naphthyl 3-methoxybenzoate is not detailed in the evidence, analogous methods for metal-3-methoxybenzoate complexes involve reacting 3-methoxybenzoic acid with metal hydroxides or carbonates in aqueous solutions. Characterization via elemental analysis, IR, and X-ray powder diffractometry ensures purity .

Advanced Research Questions

Q. How do IR spectral features distinguish ionic vs. covalent bonding in 3-methoxybenzoate-metal complexes?

Ionic complexes (e.g., Na⁺ salts) exhibit Δν (νas − νsym) values >150 cm⁻¹, while covalent bonding reduces this gap. For example, Cu(II) complexes show Δν ~130 cm⁻¹, suggesting partial covalency. Additionally, the presence of a C=O stretch (~1682–1693 cm⁻¹) in some complexes indicates residual dimerized 3-methoxybenzoic acid, highlighting incomplete deprotonation during synthesis .

Q. What experimental approaches elucidate the thermal decomposition pathways of transition metal 3-methoxybenzoates?

Coupled TG-DTA with evolved gas analysis (EGA) identifies decomposition products. For Mn(II)-3-methoxybenzoate, mass loss correlates with CO₂ and H₂O release, while residual metal oxides form at high temperatures. Kinetic analysis (e.g., Flynn-Wall-Ozawa method) can model decomposition activation energies .

Q. How can researchers design assays to evaluate the enzymatic inhibition potential of 1-naphthyl ester derivatives?

For lipoxygenase (5-LOX) inhibition, a fluorometric or spectrophotometric assay using linoleic acid as a substrate is typical. IC₅₀ values are determined by monitoring hydroperoxide formation. Structural analogs like 1-naphthyl 3,5-dinitrobenzoate (IC₅₀ = 1.04 μM for 5-LOX) suggest similar methodologies could apply to 3-methoxy derivatives, with modifications for solubility and specificity .

Q. What analytical techniques identify impurities or by-products in synthesized 3-methoxybenzoate compounds?

High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) detects unreacted starting materials (e.g., 3-methoxybenzoic acid) or dimerized by-products. IR bands at ~1682–1693 cm⁻¹ (C=O stretch of dimeric acid) also signal contamination .

Methodological Considerations

  • Data Contradictions : Discrepancies in IR spectra (e.g., unexpected C=O stretches) may arise from incomplete ligand deprotonation or side reactions. Cross-validation with elemental analysis and X-ray diffraction is essential .
  • Experimental Design : For thermal studies, heating rates ≤10°C/min under inert atmospheres prevent oxidative decomposition artifacts. For biological assays, include positive controls (e.g., zileuton for 5-LOX) to validate inhibition protocols .

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